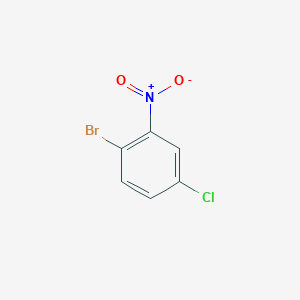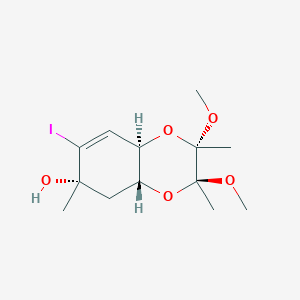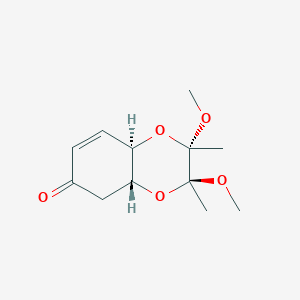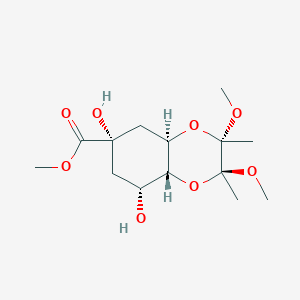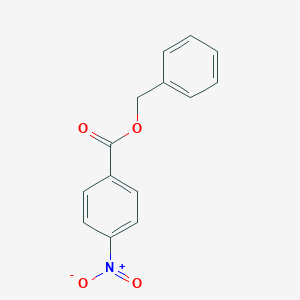
3-Iodoisonicotinic acid
Overview
Description
3-Iodoisonicotinic acid is an organic compound with the molecular formula C6H4INO2. It is a derivative of isonicotinic acid, where an iodine atom is substituted at the third position of the pyridine ring. This compound is known for its applications in medicinal chemistry, particularly in the treatment of tuberculosis, due to its ability to inhibit the formation of mycolic acid in the cell wall of Mycobacterium tuberculosis .
Mechanism of Action
Target of Action
3-Iodoisonicotinic acid is a derivative of isoniazid . Isoniazid is an antibiotic used primarily to treat mycobacterial infections, specifically M. tuberculosis, M. bovis, and M. kansasii . It is a highly specific agent, ineffective against other microorganisms . Therefore, the primary targets of this compound are likely to be similar to those of isoniazid.
Mode of Action
Isoniazid is a prodrug and must be activated by bacterial catalase . Once activated, isoniazid inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall . At therapeutic levels, isoniazid is bactericidal against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms . As a derivative of isoniazid, this compound may share a similar mode of action.
Biochemical Pathways
Given its relationship to isoniazid, it may influence the biosynthesis of mycolic acids, which are key components of the mycobacterial cell wall .
Pharmacokinetics
It is known that isoniazid is well-absorbed from the gastrointestinal tract and widely distributed throughout body tissues and fluids . It is metabolized in the liver and excreted primarily in the urine . The pharmacokinetics of this compound may be similar.
Result of Action
The result of the action of this compound is likely to be the inhibition of the growth of mycobacteria, given its similarity to isoniazid . This could potentially lead to the death of the bacteria and the resolution of the infection.
Action Environment
The action of this compound, like that of isoniazid, is likely to be influenced by various environmental factors. These could include the pH of the environment, the presence of other drugs, and the individual’s metabolic rate . .
Biochemical Analysis
Biochemical Properties
3-Iodoisonicotinic acid plays a significant role in biochemical reactions, particularly in the inhibition of mycolic acid synthesis in Mycobacterium tuberculosis. Mycolic acids are essential components of the mycobacterial cell wall, and their inhibition disrupts cell wall integrity, leading to bacterial cell death. The compound interacts with enzymes involved in the fatty acid synthesis pathway, such as enoyl-acyl carrier protein reductase (InhA). By binding to InhA, this compound inhibits its activity, thereby preventing the synthesis of mycolic acids .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In Mycobacterium tuberculosis, it disrupts cell wall synthesis, leading to cell lysis and death. In mammalian cells, the compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in the immune response, potentially enhancing the host’s ability to combat infections .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. The compound binds to the active site of enoyl-acyl carrier protein reductase (InhA), inhibiting its activity. This inhibition prevents the reduction of enoyl-ACP to acyl-ACP, a crucial step in the fatty acid synthesis pathway. Additionally, this compound may interact with other proteins involved in cell wall synthesis and maintenance, further contributing to its antibacterial effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits mycobacterial growth without causing significant toxicity to the host. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of optimizing dosage regimens to balance efficacy and safety .
Metabolic Pathways
This compound is involved in metabolic pathways related to fatty acid synthesis and degradation. The compound interacts with enzymes such as enoyl-acyl carrier protein reductase (InhA) and other components of the fatty acid synthesis pathway. By inhibiting these enzymes, this compound disrupts the production of mycolic acids, leading to altered metabolic flux and reduced levels of key metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or cell wall, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and cell wall of Mycobacterium tuberculosis, where it inhibits key enzymes involved in cell wall synthesis. In mammalian cells, this compound may localize to various organelles, depending on its interactions with targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Iodoisonicotinic acid can be synthesized through various methods. One common method involves the iodination of isonicotinic acid. The reaction typically uses iodine and a suitable oxidizing agent, such as potassium iodate, in an acidic medium. The reaction conditions often include heating the mixture to facilitate the iodination process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Iodoisonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions to substitute the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azidoisonicotinic acid .
Scientific Research Applications
3-Iodoisonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its biological activity, particularly its antimicrobial properties.
Medicine: It is used in the development of antitubercular drugs due to its ability to inhibit mycolic acid synthesis.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Isonicotinic Acid: A derivative of pyridine with a carboxylic acid group at the fourth position.
2-Iodoisonicotinic Acid: Similar to 3-iodoisonicotinic acid but with the iodine atom at the second position.
3-Fluoroisonicotinic Acid: A fluorinated derivative of isonicotinic acid.
Comparison: this compound is unique due to the presence of the iodine atom at the third position, which imparts distinct chemical and biological properties. Compared to isonicotinic acid, the iodine substitution enhances its ability to participate in specific chemical reactions and increases its biological activity against Mycobacterium tuberculosis .
Properties
IUPAC Name |
3-iodopyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSNRTLYWDXHAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347233 | |
| Record name | 3-Iodoisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57842-10-1 | |
| Record name | 3-Iodoisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-iodopyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
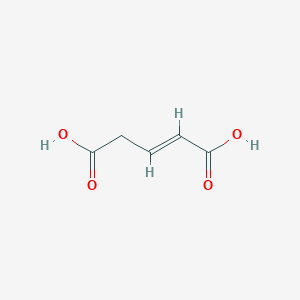
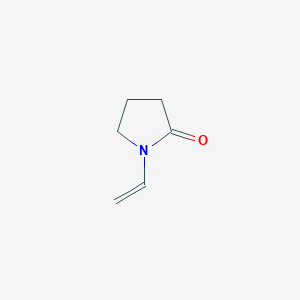
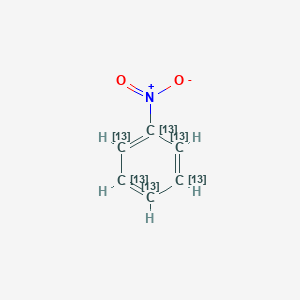

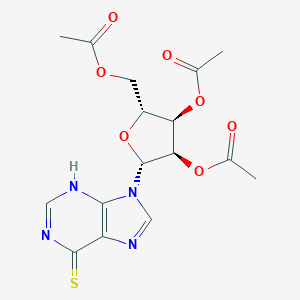
![(6Ar,7aR,9S,10S,11aR)-4-hydroxy-2,9,10-trimethoxy-6a,9,10-trimethyl-7a,11a-dihydro-7H-isochromeno[4,3-g][1,4]benzodioxin-5-one](/img/structure/B41758.png)
